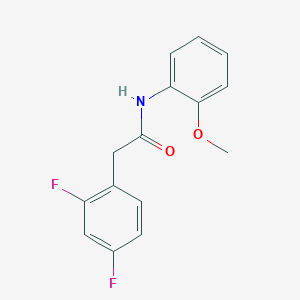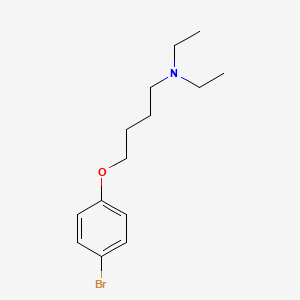![molecular formula C13H18ClNO B3846785 1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)
1-[3-(4-chlorophenoxy)propyl]pyrrolidine
Overview
Description
1-[3-(4-chlorophenoxy)propyl]pyrrolidine, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in learning and memory processes in the brain. CPP has been used to investigate the role of NMDA receptors in various physiological and pathological conditions, such as stroke, epilepsy, and Alzheimer's disease.
Mechanism of Action
1-[3-(4-chlorophenoxy)propyl]pyrrolidine is a competitive antagonist of the NMDA receptor, which means that it binds to the same site as glutamate, the natural ligand of the receptor. By binding to this site, this compound prevents glutamate from binding and activating the receptor, which leads to a reduction in calcium influx into the neuron. Calcium influx through NMDA receptors is critical for synaptic plasticity and learning processes, but excessive calcium influx can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
This compound's blockade of NMDA receptors has several biochemical and physiological effects, including:
1. Reduction in calcium influx: By blocking NMDA receptors, this compound reduces the amount of calcium that enters the neuron. This can prevent excessive calcium influx, which can lead to cell death.
2. Alteration of synaptic plasticity: NMDA receptors play a crucial role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. This compound's blockade of NMDA receptors can alter synaptic plasticity and affect learning and memory processes.
3. Reduction in excitotoxicity: Excitotoxicity is the process by which excessive glutamate release leads to neuronal damage and cell death. By blocking NMDA receptors, this compound can reduce excitotoxicity and protect neurons from damage.
Advantages and Limitations for Lab Experiments
1-[3-(4-chlorophenoxy)propyl]pyrrolidine has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent and selective: this compound is a potent and selective NMDA receptor antagonist, which allows researchers to study the role of this receptor in various physiological and pathological conditions.
2. Well-characterized: this compound has been extensively studied in animal models and has a well-characterized mechanism of action, which makes it a reliable tool for research.
3. Neuroprotective: this compound's ability to block NMDA receptors may have neuroprotective effects, which can be useful in studying neurodegenerative diseases and other conditions.
Limitations:
1. Non-specific effects: this compound's blockade of NMDA receptors may have non-specific effects on other receptors and ion channels, which can complicate data interpretation.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.
3. Species differences: The effects of this compound may vary between species, which can limit its usefulness in some animal models.
Future Directions
There are several future directions for 1-[3-(4-chlorophenoxy)propyl]pyrrolidine research, including:
1. Development of more selective NMDA receptor antagonists: While this compound is a potent and selective NMDA receptor antagonist, there is still a need for more selective compounds that can target specific subtypes of NMDA receptors.
2. Investigation of the role of NMDA receptors in psychiatric disorders: NMDA receptors have been implicated in the pathophysiology of several psychiatric disorders, including schizophrenia and depression. Further research is needed to understand the role of NMDA receptors in these conditions and to develop new treatments.
3. Development of novel neuroprotective agents: this compound's ability to block NMDA receptors may have neuroprotective effects, but there is a need for more potent and specific compounds that can protect neurons from damage in various neurological conditions.
In conclusion, this compound is a potent and selective NMDA receptor antagonist that has been widely used in scientific research. This compound's ability to block NMDA receptors has several biochemical and physiological effects, including a reduction in calcium influx, alteration of synaptic plasticity, and reduction in excitotoxicity. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research, including the development of more selective NMDA receptor antagonists and the investigation of the role of NMDA receptors in psychiatric disorders.
Scientific Research Applications
1-[3-(4-chlorophenoxy)propyl]pyrrolidine has been used in a variety of scientific research applications, including:
1. Investigation of NMDA receptor function: this compound is a potent and selective blocker of the NMDA receptor, which allows researchers to study the role of this receptor in various physiological and pathological conditions. This compound has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory processes in the brain.
2. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. This compound's ability to block NMDA receptors may prevent excessive calcium influx into neurons, which can lead to cell death.
3. Epilepsy: this compound has been used to study the role of NMDA receptors in the pathophysiology of epilepsy. This compound has been shown to reduce seizure activity in animal models of epilepsy, suggesting that NMDA receptor blockade may be a potential therapeutic target for this condition.
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQLABMXCVAVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846707.png)

![N-[1-(4-methylphenyl)ethyl]-2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B3846720.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3846724.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B3846728.png)
![N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B3846739.png)

![methyl 3-[(2-chlorobenzoyl)amino]-2-butenoate](/img/structure/B3846767.png)
![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B3846771.png)
![3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846772.png)
![1-[4-(1-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846777.png)


![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
